(4,5-Difluoro-2-methylphenyl)boronic acid
Overview
Description
(4,5-Difluoro-2-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BF2O2 and its molecular weight is 171.94 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (4,5-Difluoro-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids in general are known for their stability, readiness for preparation, and environmental benignity , which can impact their bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of (4,5-Difluoro-2-methylphenyl)boronic acid are not well-documented in the literature. Boronic acids are known to interact with various enzymes and proteins, often forming reversible covalent bonds with diols in biological molecules. This allows them to modulate the activity of these biomolecules and influence biochemical reactions .
Cellular Effects
Boronic acids are known to influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable compounds and their effects on cellular function can be observed in both in vitro and in vivo studies .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Properties
IUPAC Name |
(4,5-difluoro-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSKIGNGLQRANK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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